3-Morpholino-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-2-nitrobenzoic acid is an organic compound with the molecular formula C11H12N2O5 It is characterized by the presence of a morpholine ring and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholino-2-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the morpholine group. One common method includes the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 3-nitrobenzoic acid. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Morpholino-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form corresponding carboxylate derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Morpholino-2-aminobenzoic acid.
Substitution: Various substituted morpholino derivatives.
Oxidation: Carboxylate salts and derivatives.
Scientific Research Applications
3-Morpholino-2-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Morpholino-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s binding affinity to target proteins, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Morpholino-3-nitrobenzoic acid
- 3-Nitrobenzoic acid
- 2-Fluoro-3-nitrobenzoic acid
Comparison: 3-Morpholino-2-nitrobenzoic acid is unique due to the presence of both a morpholine ring and a nitro group, which confer distinct chemical and biological properties. Compared to 3-nitrobenzoic acid, the morpholine substitution enhances its solubility and reactivity.
Properties
Molecular Formula |
C11H12N2O5 |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
3-morpholin-4-yl-2-nitrobenzoic acid |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-2-1-3-9(10(8)13(16)17)12-4-6-18-7-5-12/h1-3H,4-7H2,(H,14,15) |
InChI Key |
JSJJKXFUPRJBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.